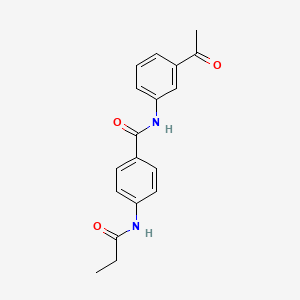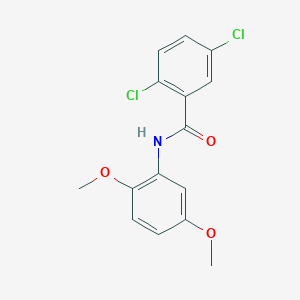![molecular formula C14H17FN2OS B5843200 N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5843200.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). It was first synthesized by Bayer AG in 2002 and has since been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide 41-2272 activates sGC by binding to the heme moiety of the enzyme, leading to increased production of cGMP. cGMP activates protein kinase G (PKG), which in turn phosphorylates downstream targets involved in vasodilation, cardiac contractility, and other physiological processes.
Biochemical and Physiological Effects:
N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, reduction of pulmonary vascular resistance, improvement of cardiac function, and inhibition of platelet aggregation. It has also been shown to have anti-inflammatory and anti-fibrotic effects in various disease models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide 41-2272 is its high potency and selectivity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological and pathological processes. However, its complex synthesis method and relatively high cost may limit its use in some experimental settings.
Future Directions
There are several potential future directions for research on N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide 41-2272. One area of interest is the development of more potent and selective sGC activators for use in clinical settings. Another area of interest is the investigation of the role of cGMP signaling in other physiological and pathological processes, such as cancer, inflammation, and neurodegenerative diseases. Additionally, the development of more efficient and cost-effective synthesis methods for N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide 41-2272 could facilitate its use in a wider range of experimental settings.
Synthesis Methods
N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide 41-2272 is synthesized by reacting 2-fluoroaniline with carbon disulfide to form 2-fluorophenyl isothiocyanate, which is then reacted with cyclohexylamine and 2,2'-dipyridyl disulfide to form the final product. The synthesis method is a multistep process that requires careful control of reaction conditions and purification steps to obtain high purity and yield.
Scientific Research Applications
N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to increase the production of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, leading to vasodilation and reduction of pulmonary vascular resistance. In addition, N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide 41-2272 has been shown to improve cardiac function by increasing myocardial contractility and reducing myocardial oxygen consumption.
properties
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDSLNZEAMZIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49719010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843120.png)
![N-[4-(acetylamino)-3-methoxyphenyl]benzamide](/img/structure/B5843121.png)
![3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5843122.png)
![5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5843136.png)
![N-{2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5843152.png)



![{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B5843187.png)

![N-[3-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5843197.png)
![2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5843208.png)

